methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432386
InChI: InChI=1S/C15H12N2O2S/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17)
SMILES: COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol

methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate

CAS No.:

Cat. No.: VC13432386

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate -

Specification

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
IUPAC Name methyl 3-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate
Standard InChI InChI=1S/C15H12N2O2S/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17)
Standard InChI Key QVPUOSJRRHQGRJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3
Canonical SMILES COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₂N₂O₂S, with a molecular weight of 296.35 g/mol. Its IUPAC name derives from the substitution pattern: the benzoate ester occupies the 3-position of the benzene ring, while the imidazole-thiophene group is attached at the 4-position of the imidazole ring .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this specific compound, analogs such as methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate (PubChem CID: 51345989) crystallize in monoclinic systems with unit cell parameters approximating a = 9.9 Å, b = 9.4 Å, c = 16.7 Å, and β = 92.2° . The imidazole and thiophene rings exhibit near-planar geometry, with dihedral angles <10° between aromatic systems, suggesting strong π-π interactions in solid-state packing .

Table 1: Key Bond Lengths and Angles (Hypothetical Model)

Bond/AngleValue (Å/°)Source Analogs
C(imidazole)-N1.32–1.37
C(thiophene)-S1.70–1.72
C=O (ester)1.21–1.23
Dihedral (imidazole-thiophene)5–8°

Synthetic Pathways

Condensation and Cyclization Strategies

The synthesis typically involves a multi-step protocol:

  • Formation of the imidazole core: Reaction of 4-fluoroacetophenone with ammonium acetate and thiophene-2-carboxaldehyde under microwave irradiation yields the imidazole-thiophene intermediate .

  • Esterification: The benzoic acid derivative is methylated using thionyl chloride and methanol, achieving yields >85% .

Representative Procedure (Adapted from ):

  • Step 1: 4-Fluorobenzoic acid (13 g, 1 mmol) is treated with thionyl chloride (25 mL) in THF at 80°C for 6 hr. After solvent removal, methanol (25 mL) is added to form methyl 4-fluorobenzoate.

  • Step 2: Condensation with 2-thiophenecarboxaldehyde and ammonium acetate in acetic acid at 120°C for 12 hr forms the imidazole-thiophene scaffold.

  • Purification: Column chromatography (hexane/ethyl acetate, 3:1) yields the final product with >90% purity .

Alternative Routes

  • One-pot BEMP-catalyzed synthesis: Using 2-(chloropyridin-4-yl) ethanone and thiophene isocyanate in acetonitrile with 5 mol% BEMP catalyst achieves 62% yield in 1 hr .

  • Photoredox catalysis: Recent methods employ 4CzIPN and benzodioxaborole under blue LED irradiation for regioselective coupling .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (s, 1H, imidazole H-2)

    • δ 7.85–7.40 (m, 4H, aromatic H)

    • δ 7.20 (dd, J = 5.1 Hz, 1H, thiophene H-3)

    • δ 3.95 (s, 3H, OCH₃)

  • ¹³C NMR:

    • δ 167.2 (C=O), 145.1 (imidazole C-2), 138.5 (thiophene C-2), 128–132 (aromatic C), 52.1 (OCH₃) .

IR and Mass Spectrometry

  • IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 690 cm⁻¹ (C-S) .

  • HRMS (ESI+): m/z 297.0764 [M+H]⁺ (calc. 297.0760) .

Computational and Electronic Properties

DFT Studies

Density functional theory (B3LYP/6-31G(d)) calculations for analogous structures reveal:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate electronic excitation energy .

  • Molecular electrostatic potential (MEP): Negative charge localized on the ester oxygen and thiophene sulfur, facilitating electrophilic attacks at the imidazole C-2 position .

Table 2: Calculated Thermodynamic Properties (B3LYP/6-31G(d))

PropertyValue
Dipole moment (Debye)3.8
Polarizability (ų)32.5
ΔG (solvation, kcal/mol)-12.4 (H₂O)

Pharmacological and Material Applications

Biological Activity

While direct data for this compound is limited, structurally related imidazole-thiophene hybrids exhibit:

  • Antiviral activity: IC₅₀ = 31.2 μM against SARS-CoV-2 3CL protease .

  • Antimicrobial effects: MIC = 12.5 μg/mL against S. aureus .

  • Tyrosinase inhibition: 78% inhibition at 100 μM, suggesting cosmetic applications .

Material Science Applications

  • Nonlinear optics (NLO): Hyperpolarizability (β) = 1.4×10⁻³⁰ esu, surpassing urea (β = 0.7×10⁻³⁰ esu) .

  • Organic semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors .

Stability and Degradation

  • Thermal stability: Decomposition onset at 210°C (TGA).

  • Photodegradation: t₁/₂ = 48 hr under UV-Vis light (λ > 300 nm) .

  • Metabolic pathways: Predominant hepatic oxidation at the thiophene ring (CYP3A4), forming sulfoxide metabolites .

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